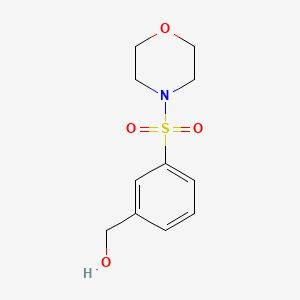

![molecular formula C11H15NO4S B1271619 [3-(Morpholin-4-ylsulfonyl)phenyl]methanol CAS No. 646071-55-8](/img/structure/B1271619.png)

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-morpholin-4-ylsulfonylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c13-9-10-2-1-3-11(8-10)17(14,15)12-4-6-16-7-5-12/h1-3,8,13H,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHYGSUCUYDAKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368722 |

Source

|

| Record name | [3-(morpholin-4-ylsulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646071-55-8 |

Source

|

| Record name | [3-(morpholin-4-ylsulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

This guide provides a comprehensive overview of the synthesis and characterization of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and thorough characterization data to facilitate its application in the laboratory.

Introduction

This compound is a bifunctional molecule incorporating a reactive benzylic alcohol and a metabolically stable morpholine sulfonamide moiety. The morpholine ring is a common feature in many approved drugs, often introduced to improve physicochemical properties such as solubility and metabolic stability. The sulfonamide linker provides a rigid and polar connection to the phenyl ring, while the hydroxymethyl group offers a versatile handle for further chemical elaboration. These structural features make it a desirable intermediate for the synthesis of a wide range of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄S | PubChem[1][2] |

| Molecular Weight | 257.31 g/mol | PubChem[1][2] |

| CAS Number | 646071-55-8 | PubChem[1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted) | |

| pKa | Not reported |

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available benzoic acid. This strategy involves the initial formation of the key intermediate, 3-(morpholinosulfonyl)benzoic acid, followed by its selective reduction to the target benzylic alcohol.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 3-(Morpholinosulfonyl)benzoic Acid

The initial step involves the chlorosulfonylation of benzoic acid to form 3-(chlorosulfonyl)benzoic acid. This is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the reactant and the solvent. The resulting sulfonyl chloride is a reactive intermediate that is then readily converted to the corresponding sulfonamide by reaction with morpholine in the presence of a base to neutralize the HCl byproduct.

Step 1.1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

-

Materials:

-

Benzoic acid

-

Chlorosulfonic acid

-

Ice

-

Crushed ice-brine mixture

-

Cold water

-

-

Procedure:

-

In a fume hood, carefully add benzoic acid (1.0 eq.) in portions to an excess of chlorosulfonic acid (e.g., 5-10 eq.) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet to vent HCl gas.

-

Heat the reaction mixture, for example, to 100°C, and stir for approximately 45 minutes[1]. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and brine.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Dry the solid under vacuum to yield 3-(chlorosulfonyl)benzoic acid[1].

-

Step 1.2: Synthesis of 3-(Morpholinosulfonyl)benzoic Acid

-

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Morpholine

-

A suitable base (e.g., triethylamine or pyridine)

-

A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Solvents for recrystallization (e.g., ethanol/water)

-

-

Procedure:

-

Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq.) in a suitable anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of morpholine (1.1 eq.) and the base (1.2 eq.) in the same solvent.

-

Add the morpholine solution dropwise to the cooled solution of 3-(chlorosulfonyl)benzoic acid with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system to afford pure 3-(morpholinosulfonyl)benzoic acid.

-

Part 2: Reduction of 3-(Morpholinosulfonyl)benzoic Acid to this compound

The final step is the reduction of the carboxylic acid functionality to a primary alcohol. While several reducing agents can accomplish this transformation, borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are particularly well-suited due to their high chemoselectivity for carboxylic acids in the presence of other functional groups like sulfonamides. Lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent for this purpose, though it is less selective and requires more stringent anhydrous conditions.

Protocol using Borane-Tetrahydrofuran (BH₃·THF)

-

Materials:

-

3-(Morpholinosulfonyl)benzoic acid

-

Anhydrous tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(morpholinosulfonyl)benzoic acid (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the BH₃·THF solution (approximately 2.0-3.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0°C[3]. Hydrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the product into ethyl acetate. Wash the organic layer with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-7.5 (m, 4H): Aromatic protons of the phenyl ring. The exact splitting pattern will be complex due to the meta-substitution.

-

δ ~4.75 (s, 2H): Methylene protons of the benzylic alcohol (-CH₂OH).

-

δ ~3.75 (t, J = 4.8 Hz, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂-O-).

-

δ ~3.05 (t, J = 4.8 Hz, 4H): Protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).

-

δ ~2.0 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on the concentration and solvent.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~143.0: Quaternary aromatic carbon attached to the sulfonyl group.

-

δ ~136.0: Quaternary aromatic carbon attached to the hydroxymethyl group.

-

δ ~130.0, ~129.0, ~126.0, ~125.0: Aromatic CH carbons.

-

δ ~66.5: Carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-C H₂-O-).

-

δ ~64.0: Benzylic carbon (-C H₂OH).

-

δ ~46.0: Carbons adjacent to the nitrogen in the morpholine ring (-N-C H₂-CH₂-O-).

-

Infrared (IR) Spectroscopy

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the morpholine and methylene groups.

-

~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonamide group, respectively.

-

~1070 cm⁻¹: C-O stretching of the alcohol.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI+):

-

m/z 258.0795 [M+H]⁺: Calculated for C₁₁H₁₆NO₄S⁺.

-

m/z 280.0614 [M+Na]⁺: Calculated for C₁₁H₁₅NNaO₄S⁺.

-

Safety and Handling

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a detailed and practical approach to the synthesis and characterization of this compound. The described two-step synthetic route from benzoic acid is efficient and utilizes readily available reagents. The comprehensive characterization data serves as a reliable reference for researchers to verify the identity and purity of their synthesized material. The availability of this key intermediate, through the protocols outlined herein, will undoubtedly facilitate the development of novel therapeutic agents and other functional molecules.

References

-

PubChem. (3-(Morpholin-4-ylsulfonyl)phenyl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. [3-(morpholine-4-sulfonyl)phenyl]methanol. National Center for Biotechnology Information. [Link]

-

PubChemLite. [3-(morpholine-4-sulfonyl)phenyl]methanol. [Link]

-

Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

-

Prepp. Benzoic Acid Reaction with LiAlH4: Product Explained. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

PrepChem. Synthesis of 3-amino-benzoic acid. [Link]

-

ResearchGate. Characteristic ¹H, ¹³C NMR of 3. [Link]

-

Pearson. Show a mechanism for the lithium aluminum hydride reduction of be... [Link]

-

ResearchGate. A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. [Link]

-

Molychem. 3-AMINOBENZOIC ACID FOR SYNTHESIS 98%. [Link]

-

ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. [Link]

-

Wikipedia. 3-Aminobenzoic acid. [Link]

-

MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. [Link]

- Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

-

ResearchGate. 1H, 13C, and 15N solid-state NMR studies of imidazole- and morpholine-based model compounds possessing halogen and hydrogen bonding capabilities | Request PDF. [Link]

-

PrepChem. Synthesis of (a) 3-morpholinomethylphenol. [Link]

-

SpectraBase. 1H-Indole-3-methanol, 1-(phenylsulfonyl)-.alpha.-1-propenyl-, (E)-(.+-.)-. [Link]

Sources

physical and chemical properties of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol is a unique organic compound characterized by a central phenyl ring substituted with a morpholinylsulfonyl group and a hydroxymethyl group. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and an exploration of its potential applications in medicinal chemistry, drawing insights from the known pharmacological activities of related morpholine and sulfonamide derivatives. The document is intended to serve as a foundational resource for researchers interested in the potential of this and similar molecules in drug discovery and development.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. When combined with a sulfonamide linker and a functionalized phenyl ring, as seen in this compound, the resulting molecule presents a compelling starting point for the design of novel therapeutic agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the hydroxymethyl group offers a site for further chemical modification. This guide delves into the core characteristics of this compound, providing a technical foundation for its exploration.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively available in the public domain, a combination of computed data from reliable sources provides a solid baseline for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3-morpholin-4-ylsulfonylphenyl)methanol | PubChem[1] |

| CAS Number | 646071-55-8 | Echemi[2] |

| Molecular Formula | C₁₁H₁₅NO₄S | PubChem[1] |

| Molecular Weight | 257.31 g/mol | PubChem[1] |

| Exact Mass | 257.07217913 Da | PubChem[1] |

| XLogP3-AA (Computed) | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 75.2 Ų | PubChem[1] |

| Complexity (Computed) | 332 | PubChem[1] |

The low calculated XLogP3 value suggests that the compound is likely to be relatively hydrophilic, a desirable characteristic for oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological macromolecules.

Chemical Structure and Synthesis

The unique arrangement of functional groups in this compound underpins its chemical reactivity and potential biological activity.

Figure 1: Chemical structure of this compound.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-(Morpholine-4-sulfonyl)benzaldehyde

-

Reaction Setup: To a solution of 3-formylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.2 eq) dropwise.

-

Addition of Morpholine: Slowly add a solution of morpholine (1.1 eq) in DCM to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind experimental choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with morpholine as a nucleophile. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. The aqueous work-up is a standard procedure to remove unreacted starting materials and byproducts.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 3-(morpholine-4-sulfonyl)benzaldehyde (1.0 eq) from Step 1 in methanol at 0°C.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization or column chromatography.

Causality behind experimental choices: Sodium borohydride is a mild and selective reducing agent for aldehydes, which will not affect the sulfonamide or morpholine moieties. Methanol is a suitable protic solvent that facilitates the reduction. The portion-wise addition of NaBH₄ helps to control the initial exothermic reaction and hydrogen evolution.

Spectroscopic Characterization (Theoretical)

While experimental spectra are the gold standard for structural elucidation, theoretical predictions based on the known structure can provide valuable guidance for researchers.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the two sets of methylene protons in the morpholine ring. The aromatic protons would likely appear as a complex multiplet in the 7.5-8.0 ppm region. The benzylic CH₂ protons would be a singlet around 4.7 ppm, and the morpholine protons would appear as two triplets around 3.7 ppm and 3.0 ppm. The hydroxyl proton would be a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for the six aromatic carbons, the benzylic carbon, and the four carbons of the morpholine ring. The aromatic carbons would appear in the 120-145 ppm range. The benzylic carbon (CH₂OH) would be around 64 ppm, and the morpholine carbons would be in the 45-70 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3400 cm⁻¹ for the alcohol. Strong S=O stretching bands for the sulfonamide would be expected around 1350 cm⁻¹ and 1160 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed in the 3100-2850 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 257. A prominent [M+H]⁺ peak at m/z 258 would be expected in ESI-MS. Fragmentation would likely involve the loss of the hydroxymethyl group and cleavage of the morpholine ring.

Potential Applications in Drug Discovery and Development

Although specific biological activities for this compound have not been reported, the structural motifs present in the molecule are found in a variety of pharmacologically active compounds. This suggests that it could serve as a valuable scaffold or intermediate in the development of new drugs.

Structure-Activity Relationship (SAR) Insights from Related Compounds

-

Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance the aqueous solubility and metabolic stability of a compound. Its basic nitrogen can also participate in salt formation, improving the pharmaceutical properties of a drug candidate.

-

Phenylsulfonamide Core: The phenylsulfonamide scaffold is present in a wide range of therapeutic agents, including diuretics, antibacterial agents, and anticancer drugs. The sulfonamide group is a key pharmacophore that can mimic a carboxylate or phosphate group, allowing it to interact with the active sites of various enzymes.

-

Benzylic Alcohol: The hydroxymethyl group provides a handle for further chemical elaboration. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to generate a library of derivatives for SAR studies.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, this compound could be a starting point for the development of agents targeting:

-

Oncology: Many kinase inhibitors incorporate the morpholine and sulfonamide moieties.

-

Inflammation: Phenylsulfonamide derivatives have been explored as anti-inflammatory agents.

-

Infectious Diseases: The sulfonamide group is a classic antibacterial pharmacophore.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation of its known and predicted properties, a plausible synthetic route, and an outlook on its potential therapeutic applications based on the well-established roles of its constituent functional groups. Further research into the synthesis and biological evaluation of this molecule and its derivatives is warranted to fully explore its potential as a scaffold for the development of novel therapeutic agents.

References

-

PubChem. [3-(Morpholine-4-sulfonyl)phenyl]methanol. National Center for Biotechnology Information. [Link]

Sources

- 1. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol derivatives and analogs

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Topic: [3-(Morpholin-4-ylsulfonyl)phenyl]methanol Derivatives and Analogs: A Privileged Scaffold for Kinase Inhibitor Discovery

Abstract

The this compound scaffold represents a significant starting point in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. The inherent physicochemical properties of the morpholine moiety, such as improved aqueous solubility and metabolic stability, make it a "privileged" pharmacophore.[1][2] When coupled with a phenylsulfonyl linker and a reactive methanol group, the resulting scaffold offers a versatile platform for developing potent and selective therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this chemical series. It is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols required to effectively leverage this scaffold in their discovery programs.

The Core Scaffold: A Trifecta of Functionality

The efficacy of the this compound core lies in the synergistic contribution of its three primary components. Understanding the role of each is critical to designing effective drug candidates.

The Morpholine Moiety: The Pharmacokinetic Enhancer

Morpholine is a heterocyclic amine widely incorporated into bioactive molecules to modulate their pharmacokinetic profiles.[1] Its non-planar, chaired conformation and the presence of the oxygen heteroatom confer several advantages:

-

Enhanced Solubility: The morpholine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule—a critical factor for oral bioavailability.

-

Metabolic Stability: The C-O bond within the morpholine ring can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

-

Target Engagement: The nitrogen atom can serve as a key interaction point, forming hydrogen bonds or salt bridges with amino acid residues in target protein active sites, such as kinases.[1]

The Phenylsulfonyl Group: The Rigid Linker

The central phenylsulfonyl unit provides a rigid, well-defined vector to orient the other functional groups. The sulfonyl group is a strong hydrogen bond acceptor, while the phenyl ring offers a platform for substitution to probe for additional binding interactions or to fine-tune electronic properties. Its geometric rigidity is crucial for maintaining an optimal conformation for target binding.

The Methanol Group: The Versatile Handle

The primary alcohol (-CH₂OH) at the meta-position is more than a simple polar group. It serves two key functions:

-

Direct Target Interaction: The hydroxyl group is an excellent hydrogen bond donor and acceptor, capable of forming critical interactions with the target protein that can significantly enhance binding affinity.

-

Synthetic Handle: It provides a reactive site for straightforward chemical modification, allowing for the generation of extensive derivative libraries (e.g., ethers, esters, carbamates) to explore structure-activity relationships.

Synthetic Strategies and Derivatization

A robust and flexible synthetic plan is essential for exploring the chemical space around this scaffold. The synthesis can be approached in a modular fashion, allowing for late-stage diversification.

Synthesis of the Core Scaffold

The parent compound, this compound (CAS No. 646071-55-8), can be synthesized via a straightforward two-step process starting from commercially available 3-formylbenzenesulfonyl chloride.[4][5]

Protocol 2.1: Synthesis of this compound

-

Step 1: Sulfonamide Formation.

-

To a stirred solution of 3-formylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq).

-

Slowly add morpholine (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(morpholine-4-sulfonyl)benzaldehyde.

-

Causality Note: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without competing with the morpholine nucleophile.

-

-

Step 2: Aldehyde Reduction.

-

Dissolve the crude 3-(morpholine-4-sulfonyl)benzaldehyde from the previous step in a mixture of tetrahydrofuran (THF) and methanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional hour.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting solid by column chromatography or recrystallization to obtain this compound.

-

Causality Note: NaBH₄ is a mild reducing agent selective for aldehydes and ketones, which prevents over-reduction or reduction of the sulfonyl group.

-

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the core scaffold and subsequent derivatization.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[6][7] The following SAR insights have been synthesized from literature on related morpholine-containing inhibitors.

Key SAR Observations

The potency and selectivity of analogs can be systematically optimized by modifying three key positions on the scaffold.

| Modification Site | Type of Modification | General Impact on Kinase Activity | Rationale & Mechanistic Insight |

| Methanol (-CH₂OH) | Etherification (e.g., -CH₂OR) | Often enhances potency and cell permeability. | The ether oxygen can still act as a hydrogen bond acceptor, while the 'R' group can be tailored to access hydrophobic pockets near the primary interaction site. Small alkyl or aryl groups are often optimal. |

| Esterification (e.g., -CH₂OC(O)R) | Can be used for prodrug strategies. | Esters are often metabolically labile and can be cleaved in vivo to release the active parent alcohol, improving pharmacokinetic properties.[8] | |

| Phenyl Ring | Substitution at C4 or C5 | Can significantly increase potency and selectivity. | Introduction of small hydrophobic groups or halogens can lead to new interactions with the kinase hinge region or gatekeeper residue.[9] |

| Substitution at C2 or C6 | Often detrimental to activity. | These positions are sterically hindered and substitutions can disrupt the optimal binding conformation. | |

| Morpholine Ring | Substitution on Carbon Atoms | Generally not well-tolerated. | The unsubstituted morpholine ring often provides the ideal balance of solubility and conformational flexibility. Substitutions can introduce unfavorable steric clashes.[7] |

SAR Visualization

Caption: Key structure-activity relationship points on the core scaffold.

Experimental Protocols for Compound Evaluation

A hierarchical screening approach is essential for efficiently identifying promising lead compounds. This typically begins with biochemical assays and progresses to more complex cell-based models.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved FRET (TR-FRET) assay, a robust method for quantifying kinase inhibition.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Prepare Kinase Buffer A: 50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA.

-

Prepare ATP and fluorescently labeled substrate (e.g., ULight™-peptide) in Kinase Buffer A at 2X the final desired concentration.

-

Prepare the target kinase and a Europium-labeled anti-phospho-antibody (e.g., Eu-W1024) in Kinase Buffer A at 2X the final concentration.

-

-

Assay Procedure:

-

Add 2.5 µL of the compound dilutions (or DMSO for controls) to the wells of a low-volume 384-well plate.

-

Add 2.5 µL of the 2X kinase/substrate mixture to all wells.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

-

Controls: Include "0% inhibition" wells (DMSO only) and "100% inhibition" wells (high concentration of a known inhibitor or no kinase).

-

Incubate the plate at room temperature for 60-90 minutes (time should be optimized for the specific kinase).

-

Stop the reaction by adding 5 µL of the 2X Eu-antibody solution in TR-FRET dilution buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_compound - Signal_100%] / [Signal_0% - Signal_100%]).

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Plating:

-

Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubate the plate for 72 hours.

-

-

MTS Reagent Addition and Measurement:

-

Prepare the MTS reagent solution according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

-

Add 20 µL of the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO₂.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium-only wells).

-

Normalize the data to the vehicle control wells (% Viability = 100 * [Abs_compound / Abs_vehicle]).

-

Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition).

-

In Vitro Screening Cascade

Caption: A typical screening cascade for identifying lead candidates from a compound library.

Conclusion and Future Directions

The this compound scaffold is a highly attractive starting point for the development of small molecule inhibitors, particularly for protein kinases. Its modular synthesis allows for rapid library generation, while its constituent parts each contribute favorably to the overall drug-like properties of its derivatives. Future work should focus on leveraging detailed structural biology of target kinases to guide the rational design of substitutions on the phenyl ring, aiming to enhance not only potency but also isoform selectivity. Furthermore, exploring advanced prodrug strategies at the methanol position could optimize the pharmacokinetic and safety profiles of lead candidates, accelerating their path toward clinical development.

References

-

Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

-

Title: [3-(Morpholine-4-sulfonyl)phenyl]methanol Source: PubChem URL: [Link]

-

Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: PubMed URL: [Link]

-

Title: Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor Source: PubMed URL: [Link]

-

Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: PubMed URL: [Link]

-

Title: Biological activities of morpholine derivatives and molecular targets involved Source: ResearchGate URL: [Link]

-

Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

-

Title: Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response Source: MDPI URL: [Link]

-

Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]

-

Title: Clinical pharmacokinetics of the newer antibacterial 4-quinolones Source: PubMed URL: [Link]

-

Title: Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents Source: MDPI URL: [Link]

-

Title: Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: PubMed Central URL: [Link]

-

Title: Synthesis and biological activities of new halophenols Source: PubMed URL: [Link]

-

Title: Pharmacokinetics and Dose Proportionality Study of a Novel Antiparkinsonian Agent, a 1H-1,2,4-Triazol-3-ylthio-conjugate of Prottremine Source: MDPI URL: [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. [3-(Morpholine-4-sulfonyl)phenyl]methanol | C11H15NO4S | CID 2452209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological activities of new halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Abstract: This technical guide provides an in-depth exploration of the spectroscopic analysis of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol (CAS: 646071-55-8), a molecule of interest in contemporary drug discovery and development.[1] As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is paramount. Spectroscopic techniques form the cornerstone of this analytical imperative. This document moves beyond a simple recitation of data, offering a narrative grounded in the principles of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). We will dissect the expected spectral characteristics of the title compound, explaining the causal relationships between its molecular architecture and the resulting spectral data. Each section includes field-proven experimental protocols, ensuring that the described analyses are both robust and reproducible.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol , presents a unique combination of functional groups: a 1,3-disubstituted aromatic ring, a primary alcohol, a sulfonamide, and a morpholine moiety.[1][2] Each of these features contributes distinct and identifiable signatures to its spectroscopic profile. The rigorous application of orthogonal analytical techniques is not merely an academic exercise; it is a self-validating system that builds a comprehensive and trustworthy dossier on the compound's identity and quality, a critical requirement for regulatory submission and clinical progression. This guide will provide the foundational knowledge to interpret and predict the spectroscopic outputs for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting), and their relative abundance (integration). For this compound, we anticipate a complex but interpretable spectrum.

-

Aromatic Region (δ 7.5-8.0 ppm): The four protons on the 1,3-disubstituted benzene ring are chemically distinct and will exhibit complex splitting patterns. The sulfonyl group (-SO₂) is strongly electron-withdrawing, causing significant deshielding of the aromatic protons, shifting them downfield. The proton situated between the two substituents (at the C2 position) is expected to be the most downfield, appearing as a singlet or a finely split triplet. The other three protons will likely appear as a complex multiplet.

-

Benzylic Protons (δ ~4.8 ppm): The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent. Being attached to a carbon adjacent to the aromatic ring (a benzylic position), they are deshielded and expected to resonate around 4.8 ppm.[3] They should appear as a singlet, although coupling to the hydroxyl proton may cause broadening or splitting into a doublet, a phenomenon that can often be removed by a D₂O exchange experiment.

-

Hydroxyl Proton (δ variable): The single proton of the alcohol (-OH) will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, typically ranging from 2-5 ppm.[4]

-

Morpholine Protons (δ 3.0-3.8 ppm): The morpholine ring contains eight protons in two distinct chemical environments due to the ring's chair conformation and the different adjacent atoms (N vs. O).

-

-O-CH₂- Protons (δ ~3.7 ppm): The four protons on the carbons adjacent to the highly electronegative oxygen atom are deshielded and will appear further downfield. They typically present as a complex multiplet that can approximate a triplet.[5][6][7]

-

-N-CH₂- Protons (δ ~3.2 ppm): The four protons on the carbons adjacent to the nitrogen atom are less deshielded and appear upfield relative to their oxygen-adjacent counterparts. The direct attachment of the nitrogen to the electron-withdrawing sulfonyl group causes a downfield shift compared to an unsubstituted morpholine. These also appear as a complex multiplet.[5][6][7]

-

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.9 - 7.5 | m | 4H | Ar-H |

| ~4.8 | s | 2H | Ar-CH ₂-OH |

| variable | br s | 1H | -OH |

| ~3.7 | m (t-like) | 4H | -O-(CH ₂)₂- |

| ~3.2 | m (t-like) | 4H | -SO₂-N-(CH ₂)₂- |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Aromatic Region (δ 125-145 ppm): Six distinct signals are expected for the aromatic carbons. The ipso-carbons directly attached to the sulfonyl and hydroxymethyl groups will have their chemical shifts significantly influenced by these substituents. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[8]

-

Benzylic Carbon (δ ~64 ppm): The carbon of the -CH₂OH group is expected to appear in the 60-65 ppm region, typical for a primary alcohol.[9]

-

Morpholine Carbons (δ 46-67 ppm): Two signals are predicted for the morpholine ring. The carbons adjacent to the oxygen (-C H₂-O) are deshielded and appear downfield (~66 ppm), while the carbons adjacent to the nitrogen (-C H₂-N) appear more upfield (~46 ppm).[5]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~144 | Ar-C -SO₂ |

| ~141 | Ar-C -CH₂OH |

| ~130 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~126 | Ar-C H |

| ~66 | -O-C H₂- |

| ~64 | Ar-C H₂-OH |

| ~46 | -N-C H₂- |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound.[10][11][12] b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[13] Ensure complete dissolution. c. Using a Pasteur pipette plugged with a small piece of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[13] d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10] e. Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.[13]

-

Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak. d. Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans). e. Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the resulting spectra. c. Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent peak. d. Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy probes the vibrational modes of molecular bonds. It is an exceptionally rapid and reliable technique for identifying the presence of key functional groups.

Predicted FT-IR Absorption Bands

The spectrum of this compound will be dominated by absorptions from its alcohol, sulfonyl, and aromatic components.

-

O-H Stretch (3550-3200 cm⁻¹): A strong and characteristically broad absorption band is expected in this region, indicative of the hydrogen-bonded hydroxyl group of the primary alcohol.[1][14][15]

-

C-H Stretches (3100-2850 cm⁻¹): This region will contain multiple peaks. Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[16] Aliphatic C-H stretches from the morpholine and benzylic methylene groups will appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).[14]

-

S=O Asymmetric & Symmetric Stretches (1370-1335 cm⁻¹ and 1170-1155 cm⁻¹): The sulfonyl group (SO₂) is a powerful infrared absorber. Its presence is definitively confirmed by two strong, sharp absorption bands corresponding to its asymmetric and symmetric stretching modes, respectively.[17]

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): Several medium-to-weak intensity bands will appear in this region due to the stretching vibrations within the benzene ring.[16]

-

C-O Stretch (1260-1050 cm⁻¹): A strong absorption band corresponding to the stretching vibration of the C-O single bond of the primary alcohol will be present in this region.[1][2]

Table 3: Predicted FT-IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3550-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1370-1335 | Strong, Sharp | S=O Asymmetric Stretch (Sulfonyl) |

| 1170-1155 | Strong, Sharp | S=O Symmetric Stretch (Sulfonyl) |

| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |

| 1260-1050 | Strong | C-O Stretch (Alcohol) |

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.[18][19]

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.

-

Sample Analysis: a. Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal. b. Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface.[20]

-

Data Acquisition: a. Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. b. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, we expect to see a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺˙) at m/z 257: The peak corresponding to the intact molecule radical cation is expected at an m/z value equal to its monoisotopic mass (257.07).[2] For aromatic compounds, this peak is often of moderate to strong intensity.[21]

-

Key Fragmentation Pathways: The molecular structure suggests several likely points of cleavage. A primary characteristic of aromatic alcohols is the loss of the elements of water or the entire hydroxymethyl group.

-

Loss of Hydroxymethyl Radical (m/z 226): Cleavage of the C-C bond between the aromatic ring and the benzylic carbon can result in the loss of a •CH₂OH radical (mass = 31), leading to a fragment ion at m/z 226.

-

Loss of Morpholine (m/z 171): Cleavage of the sulfur-nitrogen bond can lead to the loss of the morpholine ring, resulting in a fragment at m/z 171.

-

Benzylic Cation (m/z 107): A common fragmentation for benzyl alcohols involves the formation of a hydroxyphenylmethyl cation at m/z 107, though this pathway competes with others.

-

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z | Proposed Fragment Structure / Loss |

|---|---|

| 257 | [M]⁺˙ (Molecular Ion) |

| 226 | [M - •CH₂OH]⁺ |

| 171 | [M - C₄H₈NO]⁺ |

| 107 | [C₇H₇O]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: a. Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrument Setup: a. The sample can be introduced via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. b. Set the ion source to electron ionization (EI) mode, typically at 70 eV. c. Set the mass analyzer to scan a suitable range (e.g., m/z 40-400).

-

Data Acquisition and Analysis: a. Acquire the mass spectrum. b. Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is a compelling example of the power of modern spectroscopic methods. The predicted data from ¹H and ¹³C NMR establishes the carbon-hydrogen framework and the connectivity of the distinct molecular subunits. FT-IR spectroscopy provides rapid and definitive confirmation of the key functional groups—the alcohol, the sulfonyl, and the aromatic system. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these three techniques form a self-validating analytical triad, providing a high degree of confidence in the identity, structure, and purity of the target compound, which is an indispensable requirement for advancing molecules through the drug development pipeline.

References

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [3-(Morpholine-4-sulfonyl)phenyl]methanol. In PubChem. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Davis. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2009). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two) - Oreate AI Blog [oreateai.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.pdx.edu [web.pdx.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes & Protocols: [3-(Morpholin-4-ylsulfonyl)phenyl]methanol as a Core Building Block in Kinase Inhibitor Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. This versatile building block serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will explore the strategic importance of the morpholine and sulfonylphenyl moieties in drug design, provide detailed physicochemical properties, and present a robust, step-by-step protocol for its use in the synthesis of a representative kinase inhibitor scaffold. The causality behind key experimental choices, data interpretation, and safety considerations are discussed in detail to ensure reproducible and successful outcomes.

Introduction: The Strategic Value of this compound in Drug Discovery

Phenotypic drug discovery has highlighted the immense potential of targeting cellular signaling pathways for therapeutic intervention[1]. Protein kinases, which play a central role in these pathways, have emerged as one of the most important classes of drug targets, particularly in oncology[2][3]. The development of small molecule kinase inhibitors often relies on modular synthesis, where specific chemical scaffolds are chosen to optimize potency, selectivity, and pharmacokinetic properties.

This compound, hereafter referred to as Methanol Intermediate 1 , is a key starting material in this context. Its structure is not arbitrary; it is a carefully designed amalgamation of two "privileged" pharmacophores:

-

The Morpholine Ring: This saturated heterocycle is ubiquitous in modern medicinal chemistry. Its inclusion in a drug candidate can confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, and the ability to form crucial hydrogen bond interactions with target proteins[4][5][6][7]. The weak basicity of the morpholine nitrogen (pKa ≈ 8.4) allows it to be protonated at physiological pH, which can aid in solubility and cell permeability[4][8].

-

The Sulfonylphenyl Moiety: The sulfonamide group is a versatile hydrogen bond donor and acceptor. When attached to an aromatic ring, it directs substituents to specific positions and acts as a rigid linker to orient other functional groups for optimal target engagement. This moiety is frequently found in inhibitors of kinases like PI3K and mTOR[9][10][11][12].

The combination of these features in Methanol Intermediate 1 provides a synthetically accessible starting point for building complex molecules designed to fit into the ATP-binding pocket of various kinases[13]. The primary alcohol provides a convenient handle for subsequent chemical transformations, such as oxidation or substitution, to build out the final inhibitor structure.

Physicochemical & Safety Data

Accurate characterization of a starting material is fundamental to reproducible synthesis. The key properties of Methanol Intermediate 1 are summarized below.

Table 1: Physicochemical Properties of this compound [14][15]

| Property | Value | Data Source |

| CAS Number | 646071-55-8 | PubChem[14], Echemi[16] |

| Molecular Formula | C₁₁H₁₅NO₄S | PubChem[14] |

| Molecular Weight | 257.31 g/mol | PubChem[14] |

| Appearance | Off-white to beige crystalline powder | ChemicalBook[17] |

| Melting Point | 120-122 °C | ChemicalBook[17] |

| Topological Polar Surface Area | 75.2 Ų | PubChem[14] |

| XLogP3-AA | -0.2 | PubChem[14] |

| Solubility | Soluble in Methanol, DMSO, DMF | Inferred from common synthetic practice[18] |

Safety & Handling:

This compound must be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to its GHS classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[14][19]. All manipulations should be performed in a well-ventilated fume hood.

-

P-Phrases: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338[19]

Experimental Protocol: Two-Step Synthesis of a Kinase Inhibitor Scaffold

This section details a representative two-step protocol demonstrating the utility of Methanol Intermediate 1 . The protocol involves an initial oxidation to the corresponding aldehyde, followed by a reductive amination to couple it with a hypothetical amine-containing fragment, a common strategy in kinase inhibitor synthesis[20][21].

Workflow Overview

The overall synthetic workflow is designed for efficiency and scalability, moving from the starting intermediate to a more complex, drug-like scaffold.

Caption: Synthetic workflow from intermediate to final scaffold.

Part 1: Oxidation to [3-(Morpholin-4-ylsulfonyl)benzaldehyde] (Aldehyde Intermediate 2)

Rationale: The conversion of the primary alcohol to an aldehyde is a crucial activation step. The aldehyde is a versatile electrophile for subsequent carbon-nitrogen bond formation. We select Dess-Martin periodinane (DMP) for this transformation. DMP is a mild and highly selective oxidizing agent that operates under neutral conditions at room temperature, minimizing side reactions and preserving the sensitive sulfonyl and morpholine groups.

Materials:

-

This compound (Methanol Intermediate 1 )

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methanol Intermediate 1 (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Oxidant: To the stirred solution at room temperature, add DMP (1.2 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any mild exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate/Hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution. Stir vigorously for 15 minutes until the layers are clear. Causality Note: The thiosulfate quenches excess DMP, and the bicarbonate neutralizes the acetic acid byproduct.

-

Extraction: Separate the organic layer. Wash the aqueous layer twice with DCM. Combine all organic layers.

-

Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Aldehyde Intermediate 2 .

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure aldehyde.

Part 2: Reductive Amination to Final Scaffold

Rationale: Reductive amination is a robust and widely used method for forming amine bonds. The reaction proceeds via the initial formation of an imine between the Aldehyde Intermediate 2 and a primary or secondary amine, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice here. It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the protonated iminium ion intermediate, leading to high yields of the desired amine product.

Materials:

-

[3-(Morpholin-4-ylsulfonyl)benzaldehyde] (Aldehyde Intermediate 2 )

-

Amine fragment (e.g., 4-aminopyrazole, 1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Glacial Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Aldehyde Intermediate 2 (1.0 eq) and the chosen amine fragment (1.1 eq) in anhydrous DCE.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Causality Note: The acid catalyzes the formation of the iminium ion, which is the species that gets reduced.

-

Addition of Reducing Agent: Stir the mixture for 30 minutes, then add STAB (1.5 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor for completion by LC-MS, looking for the consumption of the aldehyde and the appearance of the product mass.

-

Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Extract the mixture three times with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude product via flash column chromatography or preparative HPLC. Characterize the final product's identity and purity using ¹H NMR, ¹³C NMR, and HRMS.

Data Interpretation & Expected Outcomes

Table 2: Representative Characterization Data

| Analysis Technique | Starting Material (Methanol 1) | Intermediate (Aldehyde 2) | Final Product (Example) |

| ¹H NMR (δ, ppm) | ~4.7 (s, 2H, -CH₂OH), ~7.5-8.0 (m, 4H, Ar-H), ~3.7 (t, 4H, Morpholine), ~3.0 (t, 4H, Morpholine) | ~10.1 (s, 1H, -CHO), ~8.0-8.4 (m, 4H, Ar-H), ~3.7 (t, 4H, Morpholine), ~3.0 (t, 4H, Morpholine) | Disappearance of aldehyde proton (~10.1 ppm). Appearance of new benzylic CH₂ protons (~4.5 ppm) and protons from the coupled amine fragment. |

| IR (cm⁻¹) | Broad O-H stretch (~3400), S=O stretches (~1350, 1160) | C=O stretch (~1700), S=O stretches (~1350, 1160) | Disappearance of C=O stretch (~1700). Appearance of N-H stretch (if applicable). S=O stretches remain. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 258.08 | Expected [M+H]⁺ at m/z 256.06 | Expected [M+H]⁺ corresponding to the final coupled product. |

Conclusion

This compound is a high-value intermediate for medicinal chemistry and drug discovery. The strategic incorporation of the morpholine and sulfonylphenyl groups provides a foundation for developing potent and selective kinase inhibitors with favorable drug-like properties. The protocols detailed herein for oxidation and subsequent reductive amination represent a reliable and adaptable workflow for leveraging this building block in the synthesis of novel therapeutic candidates. By understanding the rationale behind each reagent and step, researchers can confidently apply and modify these methods to advance their specific drug discovery programs.

References

-

BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. [4]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2452209, [3-(Morpholine-4-sulfonyl)phenyl]methanol. [14]

-

Martinez, C. D., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 353, 01016. [5]

-

Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [6]

-

Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1894–1903. [8]

-

Berillo, D., & Sarsenova, A. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. ResearchGate. [7]

-

Zhang, S. Q., et al. (2016). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & Medicinal Chemistry, 24(1), 18-26. [9]

-

Echemi. (n.d.). This compound. [16]

-

Lee, K., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [10]

-

Heffron, T. P., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters, 27(20), 4645-4648. [11]

-

PubChemLite. (n.d.). [3-(morpholine-4-sulfonyl)phenyl]methanol. [15]

-

Raynaud, F. I., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. ACS Medicinal Chemistry Letters, 3(8), 649-654. [12]

-

Wright, Q. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [20]

-

Graham, C. J., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8596-8601. [2]

-

Anizon, F., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(18), 3244. [3]

-

SciSupplies. (n.d.). [3-(morpholine-4-sulfonyl)phenyl]methanol, 98%, 100mg. [19]

-

Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 22(6), 485-504. [1]

-

Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [21]

-

Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [13]

-

Sigma-Aldrich. (n.d.). CAS 7772-98-7: Sodium thiosulfate.

-

ChemicalBook. (n.d.). CAS 4273-98-7: 2-(Phenylsulfonyl)aniline. [17]

-

Boja, P., et al. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica, 3(6), 138-146. [18]

Sources

- 1. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [3-(Morpholine-4-sulfonyl)phenyl]methanol | C11H15NO4S | CID 2452209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChemLite - [3-(morpholine-4-sulfonyl)phenyl]methanol (C11H15NO4S) [pubchemlite.lcsb.uni.lu]

- 16. echemi.com [echemi.com]

- 17. 4273-98-7 | CAS DataBase [m.chemicalbook.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. [3-(morpholine-4-sulfonyl)phenyl]methanol, 98%, 100mg [scisupplies.eu]

- 20. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vivo evaluation of the novel chemical entity, [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. While specific biological targets for this compound are not yet publicly documented, its structure, incorporating a morpholine ring, suggests potential as a "privileged pharmacophore" in drug discovery. The morpholine moiety is frequently utilized to enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] This guide, therefore, outlines a strategic, tiered approach for the preclinical characterization and foundational in vivo studies of this compound, treating it as a new chemical entity with therapeutic potential. The protocols provided are designed to be adaptable and focus on establishing a baseline understanding of the compound's safety, pharmacokinetic behavior, and potential pharmacological activity.

Introduction to this compound